2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3,4-dimethylphenyl)acetamide
Overview
Description
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3,4-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3,4-dimethylphenyl)acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Bromination: The pyrazole ring can be brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Nitration: The brominated pyrazole can be nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Acylation: The nitro-bromo-pyrazole can be acylated with 3,4-dimethylphenylacetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups or the pyrazole ring.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.
Substitution: Sodium hydride, potassium carbonate, or other strong bases.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Investigated for its potential as a drug candidate or as a lead compound for drug development.
Industry: Used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3,4-dimethylphenyl)acetamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with various enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The nitro group may also play a role in redox reactions within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3,4-dimethylphenyl)acetamide
- 2-(4-bromo-5-methyl-3-amino-1H-pyrazol-1-yl)-N-(3,4-dimethylphenyl)acetamide
- 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3,4-dimethylphenyl)propionamide
Uniqueness
The presence of the bromo and nitro groups in 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3,4-dimethylphenyl)acetamide may confer unique reactivity and biological activity compared to similar compounds. These functional groups can influence the compound’s electronic properties, solubility, and ability to interact with biological targets.
Properties
IUPAC Name |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(3,4-dimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O3/c1-8-4-5-11(6-9(8)2)16-12(20)7-18-10(3)13(15)14(17-18)19(21)22/h4-6H,7H2,1-3H3,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIPLQNGDAQRAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=C(C(=N2)[N+](=O)[O-])Br)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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